molecular formula C12H13Cl2NS2 B14513313 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate CAS No. 62603-97-8

2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate

Cat. No.: B14513313
CAS No.: 62603-97-8
M. Wt: 306.3 g/mol
InChI Key: YPUUPLPHYQRBCC-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is an organic compound that contains both chlorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to its combination of chloropropenyl and carbamodithioate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62603-97-8

Molecular Formula

C12H13Cl2NS2

Molecular Weight

306.3 g/mol

IUPAC Name

2-chloroprop-2-enyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate

InChI

InChI=1S/C12H13Cl2NS2/c1-9(13)8-17-12(16)15-7-6-10-2-4-11(14)5-3-10/h2-5H,1,6-8H2,(H,15,16)

InChI Key

YPUUPLPHYQRBCC-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC(=S)NCCC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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